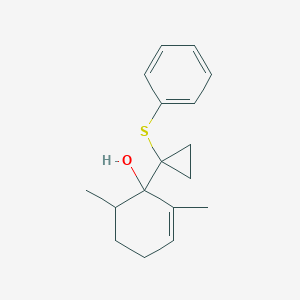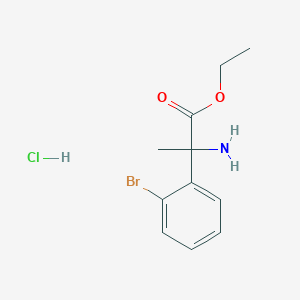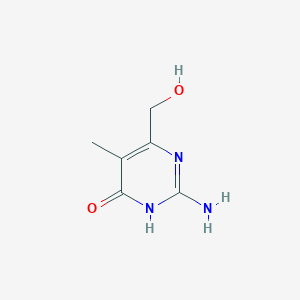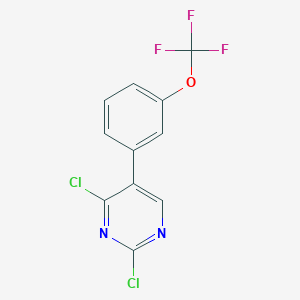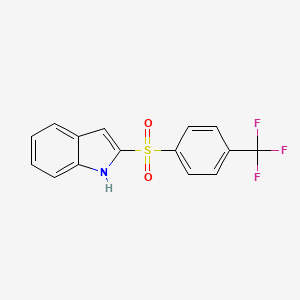
2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of Friedel-Crafts acylation to introduce the trifluoromethyl group, followed by sulfonylation and cyclization to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the indole moiety.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the sulfonyl and indole moieties.
Trifluoromethyl phenyl sulfone: Similar sulfonyl group but different overall structure.
Pyrrolidine Derivatives: Similar in terms of biological activity but different in structure.
Uniqueness: 2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole is unique due to the combination of the trifluoromethyl, sulfonyl, and indole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H10F3NO2S |
|---|---|
Poids moléculaire |
325.31 g/mol |
Nom IUPAC |
2-[4-(trifluoromethyl)phenyl]sulfonyl-1H-indole |
InChI |
InChI=1S/C15H10F3NO2S/c16-15(17,18)11-5-7-12(8-6-11)22(20,21)14-9-10-3-1-2-4-13(10)19-14/h1-9,19H |
Clé InChI |
YLIUOSIZFANCMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


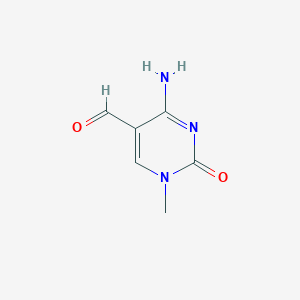

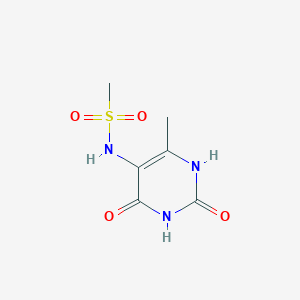
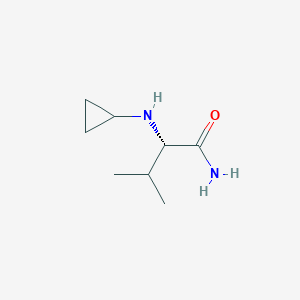
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
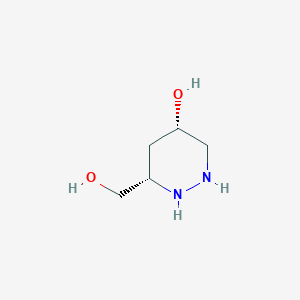
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)
